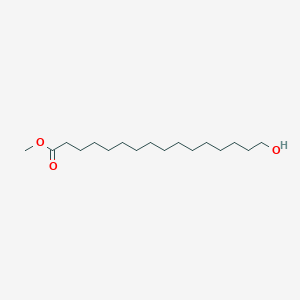

Methyl 16-hydroxyhexadecanoate

Description

Properties

IUPAC Name |

methyl 16-hydroxyhexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTMRIXFFOGWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393043 | |

| Record name | Methyl 16-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36575-67-4 | |

| Record name | Methyl 16-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Methyl 16 Hydroxyhexadecanoate

Occurrence in Plant Kingdom

The distribution of Methyl 16-hydroxyhexadecanoate is widespread across various plant taxa, primarily as a constituent of the protective cuticles that shield aerial plant surfaces and the suberized cell walls in roots and bark.

This compound's precursor, 16-hydroxyhexadecanoic acid, is a key monomeric unit in the formation of cutin and suberin. nih.govhmdb.cawikipedia.org These complex biopolyesters are crucial for plant survival, providing a barrier against environmental stresses such as water loss, UV radiation, and pathogen invasion. wikipedia.orgresearchgate.net

Cutin is the main structural component of the plant cuticle, a waxy layer covering the epidermis of leaves, stems, and fruits. wikipedia.orgnih.gov It is primarily composed of C16 and C18 omega-hydroxy fatty acids and their derivatives, which are interlinked by ester bonds to form a durable polymer. wikipedia.orgnih.gov 16-hydroxyhexadecanoic acid is a characteristic monomer of the C16 family of cutin components. wikipedia.org

Suberin is a complex polyester (B1180765) found in the cell walls of various tissues, including the periderm of bark, the Casparian strip of the root endodermis, and in wound-healing tissues. wikipedia.orgresearchgate.net It consists of both aliphatic and aromatic domains. researchgate.net The aliphatic domain is rich in long-chain fatty acids and ω-hydroxy fatty acids, including 16-hydroxyhexadecanoic acid. researchgate.net

Research on the chemical composition of Douglas fir (Pseudotsuga menziesii) bark has identified suberin as a major component, particularly in the cork cells. tandfonline.combohrium.com Analysis of the suberin composition has revealed that it is rich in ω-hydroxyalkanoic acids. tandfonline.com While not always explicitly singling out the 16-carbon variant, this class of compounds is a primary constituent of the suberin polymer in this species. tandfonline.com The suberin of Pseudotsuga menziesii is composed of a significant proportion of these ω-hydroxy acids, highlighting their importance in the structure of the bark's protective layers.

Table 1: Suberin Composition in Pseudotsuga menziesii Bark

| Monomer Class | Relative Abundance (%) |

| α,ω-Alkanoic diacids | 38.6 |

| ω-Hydroxyalkanoic acids | 25.6 |

| Alkanoic acids | 18.2 |

| Aromatics | 8.8 |

| Alkanols | 2.2 |

Current scientific literature on the chemical composition of Ananas erectifolius, commonly known as curaua, primarily focuses on its leaf fibers, which are rich in cellulose, hemicellulose, and lignin. scielo.brmit.eduscielo.brmdpi.com Detailed analyses of the cutin and suberin composition of Ananas erectifolius are not extensively available. While a study on the lipophilic compounds of curaua leaf fibers identified series of long-chain n-fatty acids and omega-hydroxyacids, specific identification of 16-hydroxyhexadecanoic acid or its methyl ester has not been reported. nih.gov

The model plant species Arabidopsis thaliana has been extensively studied to understand the biosynthesis and composition of cutin and suberin. Its cutin is characterized as a C16-type, containing 16-hydroxypalmitic acid (16-hydroxyhexadecanoic acid) as a significant monomer. nih.gov The presence of this compound is crucial for the proper formation of the cuticular polyester in this species. nih.gov

Table 2: Major Cutin Monomers in Arabidopsis thaliana

| Monomer | Presence |

| Palmitic acid | Present |

| 16-Hydroxypalmitic acid | Present |

| 9,16-Dihydroxypalmitic acid | Present |

A detailed chemical analysis of the suberin from the bark of cultivated willow (Salix sp.) has explicitly identified this compound as one of the suberin monomers. Gas chromatography-mass spectrometry (GC-MS) of the depolymerized suberin from two different Salix hybrids, 'Karin' and 'Klara', revealed the presence of this compound. This finding confirms its direct involvement in the suberin structure of these woody species.

Table 3: Relative Abundance of this compound in Salix sp. Bark Suberin Monomers

| Compound | Hybrid 'Karin' (Relative Area %) | Hybrid 'Klara' (Relative Area %) |

| This compound | 7.4 | Not specified |

Identification in Specific Plant Species

Detection in Plant Extracts and Essential Oils

This compound has been identified in extracts and essential oils from a variety of plants, indicating its distribution across different plant families.

While direct isolation of this compound from Cleome gynandra is not extensively documented, studies on the plant's chemical composition have identified related compounds. Analysis of Cleome gynandra extracts has revealed the presence of various fatty acid methyl esters, including hexadecanoic acid methyl ester. aijr.org The plant is known to contain a diverse array of phytochemicals, and its extracts are used in traditional medicine.

Table 1: Chemical Components of Phlomis olivieri Essential Oil

| Compound | Retention Time (min) | Percentage of Total |

| Caryophyllene | 9.585 | 24.093% |

| Methyl 16-hydroxy-hexadecanoate | 10.813 | 8.483% |

| 12-methyl-E, E-2, 13-octadecadien-1-ol | 11.447 | 0.290% |

Data adapted from a study on the essential oils of Phlomis olivieri from different locations in Iran. semanticscholar.org

A phytochemical investigation of the lipoidal matter from the leaves of Sophora secundiflora and Sophora tomentosa identified Methyl 16-hydroxy-hexadecanoate. In this analysis, the compound was detected in the saponifiable fraction of Sophora secundiflora, constituting 0.21% of the total identified components. This finding contributes to the broader understanding of the chemical makeup of these two plant species, which are known to contain a variety of biologically active compounds.

Gas chromatography-mass spectroscopy (GC-MS) analysis of the fixed oil from the leaf of Tetrapleura tetraptera has revealed the presence of Methyl 16-hydroxy-hexadecanoate. This compound was one of thirty-one volatile components identified in the oil, which also included other fatty acids and esters. The presence of such compounds contributes to the plant's traditional use in ethnomedicine.

Compounds in Geophila obvallata leaf extracts

This compound has been identified as a phytochemical constituent in the methanolic leaf extracts of Geophila obvallata, a perennial creeping herb belonging to the Rubiaceae family. semanticscholar.org Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the extract revealed the presence of this compound at a concentration of 3.31%. semanticscholar.org

The leaves of G. obvallata are known for their use in traditional medicine, particularly in West Tropical Africa, for treating various ailments. semanticscholar.org Phytochemical screenings have confirmed the presence of a diverse array of bioactive compounds, which contribute to its medicinal properties. semanticscholar.orgresearchgate.netresearchgate.net Alongside this compound, the methanol (B129727) extract contains numerous other compounds. researchgate.net

Table 1: Selected Phytocompounds Identified in Methanol Leaf Extract of Geophila obvallata

| Compound Name | Percentage (%) |

|---|---|

| Methyl 16-hydroxy-hexadecanoate | 3.31 |

| Phenols | 0.12 |

| Hexadecanoic acid, methyl ester | 0.35 |

| Oxalic acid, isobutyl nonyl ester | 0.08 |

| N-(1H-Tetrazol-5-yl) benzamide | 0.08 |

| 1-Heptadec-1-ynyl-cyclopentanol | 0.06 |

Presence in Microbial Systems

Current scientific literature available through the conducted research does not specify this compound as a known metabolite of the endosymbiotic bacteria Bacillus amyloliquefaciens, Alcaligenes faecalis, Enterobacter sp., Serratia odorifera, Pantoea agglomerans, Bacillus megaterium, K. aerogenes, or Planococcus sp.

There is no scientific evidence in the search results to suggest a direct correlation between this compound and the expression of virulence genes in Staphylococcus aureus. While the compound was found in an ancient sample of birch pitch that also contained DNA from S. pneumoniae, this co-occurrence does not establish a functional relationship with bacterial virulence gene expression. whiterose.ac.uk

Presence in Other Biological Matrices

Fatty Acid Methyl Esters (FAMEs) are a class of compounds that can be found in and analyzed from human feces. gcms.cz The analysis of FAME profiles is a method used in microbial source tracking to differentiate between sources of fecal contamination. villanova.eduresearchgate.net This technique involves extracting fatty acids from bacteria in fecal samples and converting them into methyl esters for analysis by gas chromatography. gcms.czsandia.gov This process allows for the identification of bacterial species based on their unique fatty acid profiles. slideshare.net While studies have identified various bacterial FAMEs in human feces, such as methyl decanoate (B1226879) and methyl undecanoate, the specific presence of this compound has not been reported in the available search results. gcms.cz

While not explicitly identified in bio-oil derived from sawdust, this compound has been found in related natural, wood-based matrices. Research has identified it as a component of the benzene (B151609) wax extracted from Douglas-fir bark. epa.gov It has also been detected in the phloem of maritime pine (Pinus pinaster) and stone pine (P. pinea). researchgate.net Furthermore, the compound was detected in ancient chewed birch bark pitch, indicating its presence in plant resins. whiterose.ac.uk Its identification in forest aerosol samples further supports its origin from higher plants. oregonstate.edu These findings suggest that as a constituent of wood components like bark and phloem, it is a naturally occurring plant polyester derivative. scholaris.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Heptadec-1-ynyl-cyclopentanol |

| Abietic acid |

| Alkaloids |

| Cardiac glycosides |

| Dehydroabietic acid |

| Flavonoids |

| Hexadecanoic acid, methyl ester |

| Lupeol |

| This compound |

| Methyl decanoate |

| Methyl undecanoate |

| N-(1H-Tetrazol-5-yl) benzamide |

| Oxalic acid, isobutyl nonyl ester |

| Phenols |

| Reducing sugars |

| Saponins |

| Steroids |

| Tannins |

Biosynthesis and Metabolic Pathways

Precursor Compounds and Enzymatic Transformations

Derivation from 16-Hydroxyhexadecanoic Acid (Juniperic Acid)

Methyl 16-hydroxyhexadecanoate is derived from its corresponding carboxylic acid, 16-hydroxyhexadecanoic acid, which is also known as juniperic acid. nih.gov This precursor is an omega-hydroxy long-chain fatty acid. nih.govchemicalbook.com The conversion of the carboxylic acid to its methyl ester can occur through various chemical and biochemical processes. For instance, it can be synthesized from 16-hexadecanolactone via an intramolecular ester exchange reaction catalyzed by polyethylene (B3416737) glycol-modified lipase (B570770). chemicalbook.com

Role of Omega-Hydroxylation in Fatty Acid Metabolism

Omega-hydroxylation is a significant pathway in the metabolism of fatty acids, particularly when other metabolic pathways are overloaded. medsciencegroup.com This process involves the introduction of a hydroxyl group at the terminal (omega) carbon of a fatty acid. wikipedia.orgnih.gov The enzymes responsible for this reaction are primarily from the cytochrome P450 (CYP) superfamily. wikipedia.orgnih.govfrontiersin.org The resulting omega-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which then undergo metabolism through the peroxisomal beta-oxidation system. nih.govscispace.com This pathway is crucial for supplying energy during periods of starvation and for the synthesis of lipids. nih.gov

The cytochrome P450 family 4 (CYP4) is a key group of enzymes that catalyze the omega-hydroxylation of fatty acids. nih.gov Specifically, members of the CYP4A subfamily, such as CYP4A11, are known to hydroxylate medium-chain fatty acids. nih.govgenecards.org CYP4A11 is a monooxygenase that utilizes molecular oxygen and NADPH to insert an oxygen atom into the terminal carbon of fatty acids. uniprot.orgabcam.com This enzyme is predominantly found in the liver and kidneys. abcam.com While omega-hydroxylation is generally considered a minor pathway for fatty acid metabolism, its importance increases in certain physiological states like fasting and diabetes. medsciencegroup.com

Cytochrome P450 enzymes exhibit specificity towards different types of fatty acids. CYP4A11, for example, preferentially catalyzes the omega-oxidation of both saturated and unsaturated fatty acids. uniprot.orgabcam.com The efficiency of this catalysis by CYP4A11 follows a specific order, with dodecanoic acid being the most efficiently metabolized, followed by tetradecanoic, (9Z)-octadecenoic, (9Z,12Z)-octadecadienoic, and finally hexadecanoic acid. genecards.orguniprot.orgabcam.com While CYP4A11 primarily targets the omega-carbon, it can also catalyze the oxidation of the penultimate (omega-1) carbon, albeit with lower efficiency. uniprot.orgabcam.com Other CYP4 subfamilies also show preferences for fatty acids of different chain lengths, with CYP4B metabolizing short-chain, CYP4A medium-chain, and CYP4F long-chain fatty acids. nih.gov

Substrate for Lactonizing Lipases

This compound serves as a substrate for a specific class of enzymes known as lactonizing lipases. semanticscholar.orgcollectionscanada.gc.ca These enzymes are capable of catalyzing the intramolecular transesterification of omega-hydroxy fatty acid esters. uniprot.org

In an anhydrous organic solvent environment, lactonizing lipases, such as those produced by Pseudomonas species, can convert this compound into a macrocyclic lactone called cyclohexadecanolide. semanticscholar.org This intramolecular transesterification reaction is highly specific. semanticscholar.org The formation of monomeric lactones like cyclohexadecanolide is in competition with the formation of dimeric lactones (diolides) and linear oligomers. semanticscholar.org The yield and the ratio of mono- to oligolactone are dependent on the specific lipase used and the chain length of the substrate. researchgate.net

Data Tables

Intermediary Metabolic Roles of this compound

This compound and its parent compound, 16-hydroxyhexadecanoic acid, serve as significant intermediary molecules in a variety of metabolic pathways across different biological kingdoms. Their roles are particularly noted in lipid metabolism, microbial gene regulation, plant membrane dynamics, and as substrates for further enzymatic conversions.

Involvement in Lipid Metabolism Studies

This compound and its precursor, 16-hydroxyhexadecanoic acid, are integral to the study of lipid metabolism, particularly fatty acid oxidation. Researchers have synthesized and utilized derivatives of these compounds to trace and understand metabolic defects. For instance, 16-hydroxyhexadecanoic acid serves as a starting material for the synthesis of more complex metabolic tracers. snmjournals.orgsnmjournals.org One such application involved the creation of 17-¹¹C-heptadecanoic acid, an odd-chain fatty acid labeled at its omega (ω) carbon. snmjournals.orgresearchgate.net This tracer was developed to investigate myocardial fatty acid metabolism, especially in the context of inherited disorders like medium- and short-chain fatty acid oxidation defects. snmjournals.orgresearchgate.net

The rationale for using an odd-chain fatty acid like heptadecanoic acid is that its β-oxidation yields a three-carbon propionyl group, unlike even-chain fatty acids which produce two-carbon acetyl-CoA units. snmjournals.org This distinction allows for the specific interrogation of later stages in the fatty acid oxidation spiral. Studies comparing the metabolism of 17-¹¹C-heptadecanoic acid with the more commonly used tracer, 1-¹¹C-palmitate, in isolated rat hearts and intact dogs, demonstrated that while initial uptake differs, the subsequent clearance rates reflecting β-oxidation are comparable. snmjournals.orgresearchgate.net This validates the use of such tracers, derived from 16-hydroxyhexadecanoic acid, for identifying defects in fatty acid metabolism. snmjournals.org The broader field of lipid metabolism research acknowledges the central role of fatty acid synthesis and oxidation in cellular health and disease, with enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) being key players. thno.org

Influence on Virulence Gene Expression in Microbial Metabolism

The monomers of cutin, a polyester (B1180765) that protects plant surfaces, include 16-hydroxyhexadecanoic acid. These monomers can act as signaling molecules that influence gene expression in fungi, including genes related to virulence and pathogenicity. In the saprophytic fungus Aspergillus nidulans, which contains four cutinase genes in its genome, the expression of these genes is directly influenced by the presence of cutin monomers. unl.pt

Studies have shown that specific cutinase genes, namely ancut1 and ancut2, are induced by cutin and its constituent monomers. This induction is believed to be mediated by the lipid metabolism transcription factor FarA. In contrast, the gene ancut3 is expressed constitutively and appears to be regulated by a different transcription factor, FarB. The fourth gene, ancut4, is only induced by cutin under conditions of oxidative stress, suggesting regulation by the stress-response transcription factor NapA. unl.pt This differential regulation highlights a sophisticated system where the fungus can tailor its enzymatic response to environmental cues. The ability of pathogenic fungi to express cutinases is often linked to their ability to penetrate the host plant's cuticle, making the regulation of these genes a factor in their virulence. unl.pt In other fungi, such as Fusarium oxysporum and Alternaria brassicicola, transcription factors have also been identified that regulate the expression of cutinases and other enzymes involved in fatty acid hydrolysis, affecting their virulence. unl.pt

| Gene | Induction by Cutin Monomers | Proposed Transcription Factor | Expression Condition |

|---|---|---|---|

| ancut1 | Induced | FarA | Standard |

| ancut2 | Induced | FarA | Standard |

| ancut3 | Not Induced (Constitutive) | FarB | Standard |

| ancut4 | Induced | NapA | Requires Oxidative Stress |

Relation to Membrane Glycerophospholipid Metabolism in Plants

In plants, 16-hydroxyhexadecanoate is linked to the metabolism of membrane glycerophospholipids, which are crucial for cellular function, signaling, and adaptation to stress. mdpi.comnih.gov An integrated transcriptomic and metabolomic analysis of a rice mutant (SDS2-ACT) exhibiting enhanced disease resistance and cell death revealed significant changes in lipid profiles. mdpi.com In these mutants, there was an increased accumulation of several putative lipids, including 16-hydroxyhexadecanoate. mdpi.com

The study noted that most of the altered lipids, including 16-hydroxyhexadecanoate, were within the C16–C18 carbon range. This observation strongly suggests they are likely derived from the metabolism of membrane glycerophospholipids. mdpi.com The remodeling of these lipids is a key process for generating membrane diversity and responding to environmental stresses like cold. nih.govfrontiersin.org For example, in response to cold stress, peanut plants show significant changes in membrane lipid composition, including alterations in monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), to maintain membrane fluidity and integrity. frontiersin.org The accumulation of 16-hydroxyhexadecanoate in the rice mutant study points to its role as an intermediary metabolite in the dynamic processes of glycerophospholipid synthesis, turnover, and remodeling that are central to plant defense and stress responses. mdpi.com

| Metabolite | Observed Change in SDS2-ACT Mutant | Likely Metabolic Origin |

|---|---|---|

| 16-hydroxyhexadecanoate | Increased Accumulation | Membrane Glycerophospholipid Metabolism |

| 12-hydroxyheptadecatrienoic acid | Increased Accumulation | Membrane Glycerophospholipid Metabolism |

| (R)-2-hydroxystearic acid | Increased Accumulation | Membrane Glycerophospholipid Metabolism |

| Linolenic acid | Increased Accumulation | Membrane Glycerophospholipid Metabolism |

Potential for Further Biotransformations (e.g., beta-oxidation)

16-hydroxyhexadecanoic acid, the precursor to its methyl ester, is not an end-point metabolite but rather a substrate for further enzymatic conversions, including oxidation. One significant biotransformation is its conversion to the corresponding dicarboxylic acid, hexadecane-1,16-dioic acid. scispace.com This process occurs via a 16-oxo intermediate and is catalyzed by ω-hydroxy acid and ω-oxo acid dehydrogenases, which have been identified in the epidermis of plants like Vicia faba (broad bean). scispace.com This pathway is a key part of the biosynthesis of cutin. scispace.com

Furthermore, the carbon chain of 16-hydroxyhexadecanoate can be shortened through β-oxidation. This metabolic process is central to fatty acid catabolism in many organisms. frontiersin.org In the yeast Candida bombicola, β-oxidation is a predominant reaction in the formation of sophorolipids, which can include this compound as a component. bac-lac.gc.ca In plants, β-oxidation is also a critical pathway; studies on peanut cold tolerance have shown that key genes encoding enzymes for β-oxidation, such as acyl-CoA oxidase (ACOX1), are upregulated under stress, indicating the breakdown of fatty acids for energy or signaling molecules. frontiersin.org The potential for 16-hydroxyhexadecanoate to be channeled into either ω-oxidation to form dicarboxylic acids or degraded via β-oxidation underscores its role as a versatile intermediary in lipid metabolism.

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Routes

The creation of methyl 16-hydroxyhexadecanoate in a laboratory setting primarily involves the esterification of its corresponding carboxylic acid, 16-hydroxyhexadecanoic acid.

The most common and direct method for synthesizing this compound is through the Fischer esterification of 16-hydroxyhexadecanoic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the formation of the methyl ester. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. masterorganicchemistry.com

A typical laboratory procedure involves heating a mixture of 16-hydroxyhexadecanoic acid, anhydrous methanol, and a catalytic amount of concentrated hydrochloric acid. nih.gov The reaction can be carried out at reflux for a specified period to ensure completion. nih.gov

Table 1: Fischer Esterification Reaction Parameters

| Parameter | Typical Condition |

| Reactants | 16-Hydroxyhexadecanoic Acid, Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) |

| Solvent | Methanol (in excess) |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

After the synthesis, the crude product contains the desired this compound along with unreacted starting materials, the acid catalyst, and byproducts. Therefore, purification is a critical step to obtain a compound of high purity for analytical and research purposes.

Flash column chromatography is a widely used technique for the purification of organic compounds. orgsyn.org This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) to separate the components of the mixture based on their polarity. orgsyn.org For the purification of this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can be employed. orgsyn.org Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Recrystallization is another effective method for purifying solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization.

For long-chain fatty acid methyl esters, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be employed for purification, particularly for obtaining high-purity samples for bioactive screening or structural elucidation. nih.govresearchgate.net

Derivatization Strategies for Analytical Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. For this compound, derivatization is often necessary to increase its volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

The hydroxyl group in this compound can be converted into a trimethylsilyl (B98337) (TMS) ether. nist.govnist.gov This is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. researchgate.net The TMS group, -Si(CH₃)₃, replaces the acidic proton of the hydroxyl group, resulting in a less polar, more volatile, and more thermally stable derivative. researchgate.net This derivatization is typically achieved by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). researchgate.net

The resulting TMS ether of this compound is amenable to analysis by GC-MS, which allows for its separation from other components in a mixture and its identification based on its mass spectrum. nih.gov

Table 2: Properties of this compound and its TMS Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C₁₇H₃₄O₃ | 286.45 | Contains a free hydroxyl group |

| This compound, TMS derivative | C₂₀H₄₂O₃Si | 358.63 | Hydroxyl group is silylated |

In the analysis of complex biopolymers like cutin and suberin, which are major sources of 16-hydroxyhexadecanoic acid, in-situ methylation techniques are often employed. scholaris.ca These methods allow for the simultaneous hydrolysis of the polymer and methylation of the resulting monomers in a single step. One such technique is thermally assisted hydrolysis and methylation (THM) using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.gov

In this procedure, a sample containing cutin or suberin is heated in the presence of TMAH. scholaris.ca The TMAH acts as a strong base to hydrolyze the ester bonds within the polymer, releasing the constituent monomers, including 16-hydroxyhexadecanoic acid. Simultaneously, the TMAH serves as a methylating agent, converting the carboxylic acid and hydroxyl groups of the monomers into their corresponding methyl esters and methyl ethers. nih.govresearchgate.net The resulting volatile derivatives can then be directly analyzed by GC-MS. scholaris.ca This technique is particularly useful for the rapid and efficient analysis of the monomeric composition of these complex plant biopolymers. scholaris.ca

Synthesis of Related Compounds and Biopolymer Precursors

This compound and its parent acid, 16-hydroxyhexadecanoic acid, serve as important starting materials for the synthesis of a variety of other long-chain fatty acid derivatives and biopolymer precursors. researchgate.netnih.gov These ω-hydroxy fatty acids are attractive building blocks due to their bifunctional nature, possessing both a hydroxyl and a carboxylic acid group. researchgate.net

For instance, 16-hydroxyhexadecanoic acid can be used to synthesize dihydroxypalmitic acids. chemicalbook.com Furthermore, derivatives of related hydroxy fatty acids, such as 10,16-dihydroxyhexadecanoic acid isolated from tomato cuticles, have been used to synthesize monomers like 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxo-hexadecanedioic acid. nih.govresearchgate.net These synthesized monomers, along with dimers and trimers, have potential applications as starting materials for the creation of a wide range of chemicals and biodegradable polyesters. researchgate.net The presence of functional groups like hydroxyl and keto moieties allows for further modification and cross-linking to produce polymers with specific properties for applications in fields such as medicine and materials science. nih.govunimi.it The chemical versatility of these fatty acid-based monomers makes them a valuable renewable resource for the development of new bio-based materials. conicet.gov.ar

Chemical Transformations of 10,16-Dihydroxyhexadecanoic Acid to Yield Novel Monomers, Dimers, and Trimers for Polyester (B1180765) Synthesis

The primary monomer of tomato cuticle, 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), serves as a valuable renewable resource for the synthesis of a variety of chemical compounds. nih.govresearchgate.net Researchers have successfully isolated 10,16-DHPA from tomato agro-industrial waste and utilized it as a precursor for creating novel monomers, dimers, and trimers with potential applications in the production of bio-polyesters. nih.govresearchgate.netmdpi.com

Through protective and oxidative chemical reactions, 10,16-DHPA has been efficiently converted into two different monomers: 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexa-decanedioic acid. nih.govresearchgate.net In addition to these monomers, a dimer and both linear and branched trimers have been synthesized from 10,16-DHPA derivatives. nih.govresearchgate.net These synthesized compounds have been thoroughly characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. nih.govresearchgate.net

The development of these new molecules from a readily available bio-based material is significant for the synthesis of a broad spectrum of chemicals and, most notably, for the creation of bio-polyesters. nih.govresearchgate.net These bio-polyesters are of particular interest due to their favorable physical properties, non-toxic nature, and the relative abundance of their raw material source. nih.govresearchgate.net

Table 1: Monomers, Dimers, and Trimers Synthesized from 10,16-Dihydroxyhexadecanoic Acid

| Compound Type | Specific Compound | Synthesis Approach | Source |

| Monomer | 16-hydroxy-10-oxo-hexadecanoic acid | Oxidation of 10,16-DHPA | nih.govresearchgate.net |

| Monomer | 7-oxohexa-decanedioic acid | Oxidation of 10,16-DHPA | nih.govresearchgate.net |

| Dimer | Dimer of 10,16-DHPA derivative | Derivatization of 10,16-DHPA | nih.govresearchgate.net |

| Trimer | Linear trimer of 10,16-DHPA derivative | Derivatization of 10,16-DHPA | nih.govresearchgate.net |

| Trimer | Branched trimer of 10,16-DHPA derivative | Derivatization of 10,16-DHPA | nih.govresearchgate.net |

Polymerization of Hydroxyacids as Bio-Polyester Materials

The polymerization of hydroxyacids is a key process in the development of bio-polyester materials. nih.gov These aliphatic polyesters are gaining significant attention due to their biocompatible and biodegradable properties, making them suitable for a range of applications in fields such as agriculture, packaging, and biomedicine. nih.gov

One notable example is the polycondensation of 7-oxohexadecanedioic acid, derived from the oxidation of 10,16-dihydroxyhexadecanoic acid, with 1,8-octanediol. mdpi.comnih.gov This reaction yields a polyester with a weight-average molecular weight (Mw) of 2155.15 and a number-average molecular weight (Mn) of 1637.27. mdpi.comnih.gov Enzymatic catalysis, specifically using lipase (B570770) CAL-B in toluene (B28343), has been identified as an effective method for this polymerization. mdpi.comnih.gov

Furthermore, 10,16-DHPA itself has been successfully polymerized using Candida antarctica lipase-B (CAL-B), resulting in polyesters with a Mw of 814 and a Mn of 1,206 Da. frontiersin.org The direct polycondensation of long-chain hydroxyacids can be challenging due to potential thermal degradation at high temperatures. frontiersin.org To overcome this, alternative methods such as enzymatic ring-opening polymerization of cyclic monomers are often employed, which allows for greater control over the molar masses and end groups of the resulting polymers. frontiersin.org

The development of novel bio-based aliphatic copolyesters, such as poly(lactic acid-co-10-hydroxy decanoate), through thermal polycondensation further highlights the versatility of hydroxyacids in creating polymers with desirable properties like high thermal stability and ductility. researchgate.net These bio-inspired copolyesters, derived from renewable resources, present a sustainable alternative to conventional non-degradable polymers. mdpi.comchemrxiv.org

Table 2: Examples of Bio-Polyesters from Hydroxyacids

| Monomers | Polymerization Method | Catalyst | Resulting Polymer | Molecular Weight | Source |

| 7-oxohexadecanedioic acid, 1,8-octanediol | Polycondensation | Lipase CAL-B | poly(ω-carboxyl PA-co-OD) | Mw = 2155.15, Mn = 1637.27 | mdpi.comnih.gov |

| 10,16-dihydroxyhexadecanoic acid | Polymerization | Candida antarctica lipase-B (CAL-B) | Polyester | Mw = 814, Mn = 1,206 | frontiersin.org |

| Lactic acid, 10-hydroxydecanoic acid | Thermal Polycondensation | p-toluenesulfonic acid and SnCl2·2H2O | poly(lactic acid-co-10-hydroxy decanoate) | Mw = 18,500 to 37,900 | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of Methyl 16-hydroxyhexadecanoate. These methods allow for the separation of the compound from other components in a mixture, a critical step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

For instance, in the analysis of fatty acid methyl esters, this compound can be identified by its specific retention time and mass spectrum. nih.govresearchgate.net The mass spectrum typically shows characteristic fragment ions that confirm the structure of the molecule. nih.govresearchgate.net Quantification is achieved by comparing the peak area of the compound to that of a known standard. oregonstate.edu To enhance volatility and improve chromatographic separation, hydroxyl and carboxyl groups in the sample are often derivatized, for example, by converting them into trimethylsilyl (B98337) (TMS) ethers and esters. acs.orgnih.gov

GC-MS is extensively employed in the analysis of plant extracts to identify and quantify their chemical constituents. For example, this compound has been identified in the wax from Pinus roxburghii needles. nih.govresearchgate.net In this analysis, the wax was first hydrolyzed and then the resulting fatty acids were methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis. nih.govresearchgate.net this compound was identified as one of the major peaks in the chromatogram, with a specific retention time of 48.46 minutes under the applied GC conditions. nih.govresearchgate.net The identification was further confirmed by its mass fragmentation pattern. nih.govresearchgate.net

Similarly, this compound has been detected in the phloem extracts of Pinus pinaster and Pinus pinea. nih.govresearchgate.net Prior to GC-MS analysis, the dried extracts were derivatized with bis(trimethylsilyl)-trifluoroacetamide (BSTFA) in pyridine (B92270) to convert hydroxyl and carboxyl groups into their corresponding trimethylsilyl (TMS) ethers and esters. nih.gov This derivatization step is crucial for analyzing less volatile compounds like hydroxy fatty acids. nih.gov

The following table summarizes the GC-MS findings for this compound in different plant extracts.

| Plant Species | Part Analyzed | Retention Time (min) | Relative Abundance/Concentration | Reference |

| Pinus roxburghii | Needles (Wax) | 48.46 | Major Peak | nih.govresearchgate.net |

| Pinus pinaster (Maritime Pine) | Phloem | Not Specified | 0.5% - 0.8% | nih.govresearchgate.net |

| Pinus pinea (Stone Pine) | Phloem | Not Specified | 0.5% - 0.7% | nih.govresearchgate.net |

While the provided search results focus heavily on plant and environmental samples, the principles of GC-MS for fatty acid profiling are directly applicable to microbial analysis. Sophorolipids, which are microbial surfactants, can contain hydroxy fatty acids like 16-hydroxyhexadecanoic acid. bac-lac.gc.ca Analysis of these compounds would involve hydrolysis of the sophorolipids, methylation of the resulting fatty acids, and subsequent GC-MS analysis to identify and quantify this compound. bac-lac.gc.ca

GC-MS is also a key technique for characterizing the chemical composition of bio-oils, which are complex mixtures derived from biomass. While a direct analysis of this compound in bio-oil was not detailed in the provided results, the methodology is relevant. For instance, the analysis of oily substances from Aconitum pendulum Busch identified various fatty acid methyl esters, including this compound, using GC-MS. hanspub.org The compound was identified based on its retention time of 27.59 minutes and its mass spectrum. hanspub.org

This compound is a known monomer of cutin and suberin, which are protective biopolymers found in plants. acs.orgualberta.ca GC-MS is the primary analytical tool for studying the monomeric composition of these polymers. The analysis typically involves the depolymerization of cutin and suberin through methods like saponification or transesterification, followed by derivatization (e.g., silylation) and GC-MS analysis. acs.org

In a study of suberin from the bark of Salix sp. (willow), this compound was identified as a suberin monomer. acs.org The analysis of the trimethylsilylated derivatives of the suberin monomers by GC-MS allowed for the identification and quantification of this compound. acs.org Similarly, in an analysis of cutin and suberin from boreal forest plants, this compound was identified in leaves, roots, and bark tissues, highlighting its presence in both biopolymers. ualberta.ca

The table below presents data from the analysis of cutin and suberin monomers.

| Sample Source | Polymer | Analytical Method | Key Findings | Reference |

| Salix sp. (Willow) Bark | Suberin | Saponification, GC-MS of TMS derivatives | This compound identified as a monomer. | acs.org |

| Boreal Forest Plants (various species) | Cutin and Suberin | In-situ methylation (TMAH), GC-MS | This compound found in leaf, root, and bark tissues. | ualberta.ca |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of their fragmentation patterns. acdlabs.comjeolusa.com In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and break apart into characteristic fragment ions. acdlabs.com

For this compound, the mass spectrum reveals several key fragments. While the molecular ion peak (M+) may be weak or absent due to the instability of the initial ion, prominent peaks corresponding to specific losses are observed. acdlabs.comchim.lu A significant fragmentation pathway for fatty acid methyl esters is the McLafferty rearrangement, which for methyl hexadecanoate (B85987) results in a characteristic ion at m/z 74. researchgate.net Other notable fragments for long-chain methyl esters include ions resulting from the cleavage of C-C bonds along the alkyl chain. chim.lu The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), shows a top peak at m/z 55 and a second highest peak at m/z 74. nih.gov The presence of the hydroxyl group at the C-16 position influences the fragmentation, potentially leading to fragments arising from cleavage near the hydroxylated carbon.

The fragmentation pattern of this compound was identified with a retention time of 48.46 minutes in a GC-MS analysis of wax from Pinus roxburghii needles. nih.govresearchgate.net

Table 1: Characteristic EI-MS Fragments for Fatty Acid Methyl Esters

| m/z Value | Corresponding Fragment/Loss | Significance |

| M+ | Molecular Ion | Indicates the molecular weight of the compound. |

| M-31 | Loss of a methoxy (B1213986) group (-OCH3) | Characteristic of methyl esters. |

| 74 | [CH3OC(OH)=CH2]+ | McLafferty rearrangement product, hallmark of saturated FAMEs. researchgate.net |

| 55, 87, 143 | [CnH2n-1]+, [CnH2n-1O2]+ | Aliphatic chain fragments, indicating the long hydrocarbon chain. researchgate.net |

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural confirmation of this compound, providing information about the chemical environment of each proton and carbon atom. mdpi.comlibretexts.org

¹H NMR: The proton NMR spectrum of this compound displays several characteristic signals. beilstein-journals.org A singlet appears around 3.67 ppm, corresponding to the three protons of the methyl ester group (OCH₃). beilstein-journals.org A triplet at approximately 3.64 ppm is assigned to the two protons on the carbon bearing the hydroxyl group (CH₂OH). beilstein-journals.org A triplet at about 2.30 ppm is characteristic of the protons on the carbon adjacent to the carbonyl group (CH₂COOCH₃). beilstein-journals.org The long methylene (B1212753) chain ((CH₂)₁₂) produces a large, complex multiplet signal in the region of 1.22-1.60 ppm. beilstein-journals.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique environment. researchgate.netlibretexts.org The carbonyl carbon of the ester group resonates downfield. The carbon of the methyl ester group (OCH₃) appears around 51.5 ppm. The carbon attached to the hydroxyl group (C-16) is observed at a specific chemical shift, and the carbons of the long methylene chain produce a cluster of signals in the upfield region.

Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃ beilstein-journals.org

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.67 | s | 3H | -OCH₃ |

| 3.64 | t | 2H | -CH₂OH |

| 2.30 | t | 2H | -CH₂COOCH₃ |

| 1.54-1.60 | m | 6H | -(CH₂)₃- |

| 1.22-1.30 | m | 20H | -(CH₂)₁₀- |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. acenet.edumdpi.com The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, the spectrum is characterized by:

A broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group.

Strong absorption peaks around 2926 cm⁻¹ and 2851 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene (CH₂) groups in the long alkyl chain. researchgate.netmdpi.com

A sharp, intense peak at approximately 1737-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. mdpi.com

A peak around 1453 cm⁻¹ can be assigned to the O-H bend of the carboxylic acid functional group. mdpi.com

Absorptions in the 1250-1000 cm⁻¹ region, which are attributed to C-O stretching vibrations of the ester and alcohol functional groups. researchgate.net

These distinct peaks confirm the presence of the hydroxyl, ester, and long hydrocarbon chain functionalities within the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2920, ~2850 | C-H stretch | Alkane (CH₂) |

| ~1740 (strong) | C=O stretch | Ester |

| ~1465 | C-H bend | Alkane (CH₂) |

| ~1170 | C-O stretch | Ester |

Advanced Techniques for Specific Applications

Langmuir-Blodgett (LB) troughs are specialized instruments used to form and manipulate monomolecular layers of amphiphilic molecules at an air-water interface. wikipedia.org This technique is highly valuable for studying how molecules like this compound, with its polar head (hydroxyl and ester groups) and nonpolar tail (hydrocarbon chain), integrate into and affect the properties of lipid bilayers, which are fundamental components of cell membranes. nih.gov

In a typical experiment, a solution of this compound is spread on the surface of an aqueous subphase in the LB trough. acs.org Movable barriers compress the monolayer, and the surface pressure is measured as a function of the area per molecule. acs.org This generates a surface pressure-area (π-A) isotherm, which reveals information about the packing, phase behavior, and stability of the monolayer. acs.org By co-spreading this compound with known membrane lipids, it is possible to investigate its interactions within a model membrane, including its miscibility, the extent to which it disorders or orders the lipid packing, and its orientation at the interface. nih.gov These studies are crucial for understanding the compound's behavior in biological systems at the membrane level.

Isotopic labeling, particularly through techniques like deuteriolysis, is a sophisticated method used to trace the metabolic pathways and structural transformations of molecules. While direct evidence for the use of deuteriolysis specifically on this compound to elucidate its oxidation state is not prevalent in the provided context, the principle of the technique is applicable.

Deuteriolysis involves the use of deuterium (B1214612) (a heavy isotope of hydrogen) to label specific positions in a molecule. By introducing deuterium at known locations, researchers can follow the fate of these atoms through chemical or biological reactions using mass spectrometry or NMR spectroscopy. For instance, if this compound were subjected to an oxidation reaction, the position and retention or loss of deuterium atoms could reveal the specific sites of oxidation. This method helps in distinguishing between different potential oxidation products and provides unambiguous evidence for the mechanism of oxidation.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Properties

The antimicrobial potential of fatty acid methyl esters has been investigated against a range of pathogenic microorganisms. Although specific studies on Methyl 16-hydroxyhexadecanoate are not extensively available, research on hexadecanoic acid, methyl ester offers a basis for understanding its potential efficacy.

Studies have demonstrated that hexadecanoic acid, methyl ester exhibits inhibitory activity against several medically important bacterial strains. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Specifically, the antibacterial activity of hexadecanoic acid, methyl ester has been documented against multidrug-resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net In one study, this compound was identified as a potent antibacterial agent against S. aureus W35, P. aeruginosa D31, and K. pneumoniae DF30 and B45 strains. frontiersin.org Another report also highlighted its antibacterial properties against strains including P. aeruginosa, Bacillus subtilis, and K. pneumoniae. frontiersin.org

The following table summarizes the observed antimicrobial activity of hexadecanoic acid, methyl ester against various bacterial strains as reported in the literature.

| Bacterial Strain | Activity Observed | Reference |

| Staphylococcus aureus | Antibacterial | researchgate.netfrontiersin.org |

| Escherichia coli | Antibacterial | frontiersin.org |

| Klebsiella pneumoniae | Antibacterial | researchgate.netfrontiersin.org |

| Pseudomonas aeruginosa | Antibacterial | researchgate.netfrontiersin.org |

| Bacillus subtilis | Antibacterial | frontiersin.org |

The primary mechanism of antimicrobial action for fatty acid methyl esters like hexadecanoic acid, methyl ester is believed to be the disruption of the bacterial cell membrane. frontiersin.org These lipophilic compounds can insert themselves into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, ultimately leading to cell death. researchgate.net The action of these compounds is often more pronounced against Gram-positive bacteria, as Gram-negative bacteria possess an outer membrane that can act as a barrier to hydrophobic substances.

While direct comparative studies of this compound with conventional antimicrobial agents are not available, the broader class of fatty acid methyl esters has been investigated for its relative efficacy. For instance, the antimicrobial activities of various plant extracts rich in these compounds have been evaluated. In a study, a partially purified clove alcoholic extract, which contained hexadecenoic acid methyl ester, demonstrated high inhibitory activity against multidrug-resistant bacteria. nih.gov

Antioxidant Activity

Hexadecanoic acid, methyl ester, a compound structurally similar to this compound, has been reported to possess antioxidant properties. frontiersin.orgresearchgate.net Antioxidants are crucial for mitigating the damaging effects of oxidative stress in biological systems. In addition to its antimicrobial and other biological activities, hexadecanoic acid, methyl ester has been noted for its potential to lower cholesterol and act as an anti-inflammatory, antiarthritic, and hepatoprotective agent, which may be linked to its antioxidant capacity. frontiersin.orgresearchgate.net

Receptor Interaction and Signaling Modulation

Currently, there is no scientific evidence available to suggest that this compound interacts with or modulates the signaling of the Melanocortin-4 Receptor (MC4R). The MC4R is primarily involved in the regulation of energy homeostasis, and its ligands are typically peptides or small molecules with distinct structural features. nih.govnih.gov

There are no published studies indicating that this compound functions as an antagonist for the Melanocortin-4 Receptor.

Enzymatic Reactivity

Substrate Specificity for Lactonizing Lipases

This compound and its corresponding free acid, 16-hydroxyhexadecanoic acid, are recognized as substrates for lipases that catalyze intramolecular cyclization, or lactonization. The specificity of these enzymes is a critical factor in the efficiency of converting the linear hydroxy fatty acid into its macrocyclic lactone form, hexadecanolide.

Research involving the enzymatic lactonization of 16-hydroxyhexadecanoic acid has demonstrated that not all lipases are capable of effectively catalyzing this transformation. In a screening of various enzymes, predominantly lipases, it was found that only a subset could facilitate the synthetic reaction in a microaqueous environment. This highlights the specific enzymatic requirements for the cyclization of this long-chain hydroxy acid. Factors such as the enzyme's origin (microbial, animal), its immobilization status, and the reaction conditions (e.g., solvent, temperature) play a significant role in its catalytic activity and substrate selectivity. For instance, immobilized lipase (B570770) B from Candida antarctica is a frequently cited catalyst for such transformations, known for its high efficiency in producing lactones. The ability of an enzyme to accommodate the long aliphatic chain of the substrate within its active site is crucial for positioning the terminal hydroxyl group in proximity to the ester or carboxylic acid group, thereby enabling the intramolecular esterification to occur.

Formation of Macrocyclic Lactones via Intramolecular Transesterification

The formation of a macrocyclic lactone from this compound occurs via an intramolecular transesterification reaction. This process involves the terminal hydroxyl group (-OH) of the C16 chain attacking the methyl ester group (-COOCH₃) at the C1 position. The reaction results in the formation of a cyclic ester, known as a macrocyclic lactone (in this case, hexadecanolide), and the elimination of a methanol (B129727) molecule.

This cyclization is effectively catalyzed by lipases in non-aqueous (organic) solvents. The enzyme's role is to provide a catalytic microenvironment that correctly orients the substrate molecule, folding the long chain to bring the reactive hydroxyl and ester functionalities into close proximity. This enzymatic catalysis significantly enhances the rate of the intramolecular reaction over the competing intermolecular polymerization, which would lead to linear oligoesters. To further favor the formation of the monomeric macrocycle, the reaction is often carried out under high-dilution conditions.

The enzymatic approach to macrocyclic lactone synthesis is preferred over chemical methods due to its high selectivity, operation under mild reaction conditions, and avoidance of hazardous reagents, making it a key process in green chemistry.

Cytotoxicity in Cellular Models (Non-Clinical)

Specific data regarding the cytotoxicity of this compound in non-clinical cellular models is not available in the reviewed scientific literature. While fatty acid methyl esters as a class are subjects of biological studies, dedicated cytotoxicological assessments for this particular long-chain hydroxy fatty acid ester have not been reported in the searched sources. Therefore, its potential effects on cell viability, proliferation, or other cytotoxicity markers in various cell lines remain uncharacterized.

Effects on Mammalian Cell Lines (e.g., HEK293, A549, HCT116)

No research articles or experimental data were identified that specifically investigated the effects of this compound on the mammalian cell lines HEK293, A549, and HCT116. While studies on other long-chain fatty acids and their methyl esters have demonstrated a range of biological activities in various cancer cell lines, including effects on cell proliferation and viability, no such information is currently available for this compound.

Mechanisms of Cytotoxic Action (e.g., MTT assays for cell viability)

There are no published studies detailing the mechanisms of cytotoxic action of this compound. Consequently, there is no data from MTT assays or other cell viability assays to characterize its potential cytotoxic effects on any cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. However, this technique has not been applied to study this compound in the available scientific literature.

Membrane Interaction Studies

Specific studies on the interaction of this compound with lipid bilayers are not available in the current body of scientific literature.

Integration into Lipid Bilayers

No research was found that describes the integration of this compound into lipid bilayers. The interaction of fatty acid derivatives with cell membranes is a critical area of study for understanding their biological effects, but this has not been investigated for this specific compound.

Monitoring of Surface Pressure-Area Isotherms in Langmuir-Blodgett Troughs

There are no published reports on the use of Langmuir-Blodgett troughs to monitor the surface pressure-area isotherms of this compound. This technique is valuable for characterizing the behavior of amphiphilic molecules at interfaces and their interactions with model membranes, but it has not been utilized for this particular methyl ester.

Ecological and Environmental Significance

Role in Plant Physiology and Defense

This compound is a fundamental building block for the protective outer layers of plants, playing a crucial role in both their structure and their ability to withstand environmental stresses.

Methyl 16-hydroxyhexadecanoate is the methyl ester of 16-hydroxyhexadecanoic acid, a primary monomeric constituent of cutin and suberin. ualberta.cahmdb.ca Cutin is the main structural component of the plant cuticle, a waxy layer that covers the epidermis of all aerial plant parts, such as leaves and fruits. ualberta.camdpi.com Suberin is a similar biopolyester found in underground plant parts like roots, as well as in the corky tissues of woody plants. ualberta.cahmdb.ca

These complex polyesters are formed by the esterification of numerous hydroxy and epoxy fatty acids. ualberta.ca 16-hydroxyhexadecanoic acid is a particularly abundant C16 monomer in the cutin of many plant species, including tomato (Solanum lycopersicum). hmdb.canih.gov It is also a known component of suberin, found in the bark of trees like the cultivated willow (Salix sp.) and cork oak (Quercus suber). acs.orgresearchgate.net In these polymeric structures, the hydroxyl group at one end of the fatty acid and the carboxyl group at the other end allow it to form ester bonds, creating a cross-linked, three-dimensional network that is essential to the polymer's function.

The specific composition of these polyesters, including the relative amounts of monomers like 16-hydroxyhexadecanoic acid, can vary significantly between plant species. mdpi.com

The cutin and suberin polymers, built from monomers including 16-hydroxyhexadecanoate, form critical interfaces between the plant and its environment. hmdb.ca These layers act as physical barriers that are paramount for the plant's survival.

A primary function of the cuticle is to protect against desiccation by preventing uncontrolled water loss from the plant's surface. ualberta.cahmdb.ca Similarly, suberin in the roots helps regulate water and nutrient uptake. ualberta.ca

Furthermore, these protective layers play a vital role in plant defense. They provide a robust barrier against microbial pathogens and external threats. ualberta.cahmdb.ca Research has shown that in response to pathogen attack or herbivory, plants can alter their metabolic pathways, leading to an increased accumulation of defense-related compounds. mdpi.commdpi.com Among the lipids that show increased levels during these defense responses is 16-hydroxyhexadecanoate, highlighting its role in the plant's induced immunity. mdpi.com For instance, studies on rice have identified an increase in 16-hydroxyhexadecanoate during immune responses and cell death events triggered by pathogens. mdpi.com

Environmental Fate and Decomposition

Once a plant dies, its structural biopolymers, including cutin and suberin, are incorporated into the soil, where they contribute to the pool of soil organic matter.

Cutin and suberin are known for their relative recalcitrance to degradation compared to other plant materials. ualberta.ca Their complex, cross-linked polyester (B1180765) structure makes them resistant to rapid microbial decomposition. This persistence allows them to have a long residence time in soils, contributing significantly to the stable carbon pool. ualberta.ca The ester linkages that bind monomers like 16-hydroxyhexadecanoate require specific enzymes for cleavage, slowing their breakdown in the soil environment.

Due to their persistence and distinct biochemical composition, cutin and suberin serve as valuable biomarkers for tracing the origin of organic matter in soil. ualberta.ca Since cutin is primarily found in aboveground tissues (leaves, stems) and suberin is characteristic of belowground tissues (roots, bark), their respective monomer compositions can help differentiate the sources of plant inputs into the soil. ualberta.ca

This compound (analyzed after derivatization of the parent acid) is considered a key marker for both cutin and suberin. ualberta.ca Its presence in soil samples is a clear indicator of inputs from plant biomass. By analyzing the profile of various cutin and suberin monomers, researchers can gain insights into the historical vegetation cover and the contribution of different plant parts to the formation of soil organic matter. ualberta.ca

Biomarker Applications (Non-Human Clinical)

Beyond its role as a marker in soil science, 16-hydroxyhexadecanoate can also serve as a biomarker for assessing plant health and stress responses. The metabolic state of a plant changes in response to environmental pressures, and these changes can be monitored by analyzing the levels of specific compounds.

Integrated transcriptomic and metabolomic analyses have revealed that fatty acids, including 16-hydroxyhexadecanoate, are among the metabolites that accumulate in plants under stress. mdpi.com For example, in rice, an increase in 16-hydroxyhexadecanoate is associated with constitutively activated immunity and defense responses. mdpi.com Similarly, studies on tea plants subjected to feeding stress from insects showed significant changes in the levels of various free fatty acids. mdpi.com This suggests that monitoring the levels of 16-hydroxyhexadecanoate and related lipid compounds in plant tissues could serve as a valuable biomarker for early detection of disease or pest infestation in agricultural and ecological contexts.

Precursor (16-hydroxyhexadecanoic acid) as a Proposed Biomarker of Beer Consumption

The precursor to this compound, 16-hydroxyhexadecanoic acid (also known as 16-hydroxypalmitic acid), has been identified in scientific literature as a potential biomarker for beer consumption. chemfont.casmolecule.comhmdb.ca This hydroxylated fatty acid is found in various dietary sources, including plant products and dairy. chemfont.ca Its presence and concentration in human biospecimens, such as serum, can offer insights into dietary habits.

A notable study investigating the link between metabolites and dietary intake found a positive correlation between the consumption of beer and the levels of 16-hydroxyhexadecanoic acid in non-fasting serum samples. The research, conducted as part of a case-control study on colorectal cancer, demonstrated a statistically significant association, suggesting that this compound could serve as an objective indicator of beer intake. iarc.fr

The table below summarizes the findings from the aforementioned study, highlighting the correlation between 16-hydroxyhexadecanoic acid levels and the consumption of alcoholic beverages, particularly beer.

| Population Studied | Intake Analyzed | Biospecimen | Biomarker | Correlation Type | Pearson Correlation | p-value | Publication |

| Cases and controls in a colorectal cancer study | Beer | Serum (non-fasting) | 16-Hydroxypalmitic acid | Pearson | 0.221 | 6.30e-7 | Guertin 2014 iarc.fr |

| Cases and controls in a colorectal cancer study | Alcoholic beverages | Serum (non-fasting) | 16-Hydroxypalmitic acid | Pearson | 0.239 | 6.57e-8 | Guertin 2014 iarc.fr |

Broader Use of Fatty Acid Methyl Esters as Biomarkers for Aerobic Systems

Fatty acid methyl esters (FAMEs), the class of compounds to which this compound belongs, are widely utilized as biomarkers to identify and characterize microbial communities in various environmental systems. pjoes.comoup.compsu.eduresearchgate.net The analysis of FAME profiles provides a snapshot of the microbial community's structure, biomass, and even its physiological status without the need for culturing the microorganisms. pjoes.comoup.com This technique is based on the principle that different groups of microorganisms have distinct fatty acid compositions in their cell membranes. oup.comoup.com

Within this framework, specific types of FAMEs can act as signatures for particular microbial groups. Research has shown that saturated and hydroxy FAMEs are exclusively associated with aerobic bacteria and can therefore be considered biomarkers for these organisms. oup.com This is in contrast to anaerobic bacteria, which are typically indicated by the presence of unsaturated and branched fatty acids. oup.com The presence of hydroxy fatty acids, such as the parent acid of this compound, has been specifically linked to Gram-negative bacteria, a diverse group that includes many aerobic species. pjoes.compsu.edu

The application of FAME analysis is extensive, covering diverse habitats from agricultural soils to wastewater treatment systems. pjoes.comoup.com For instance, in soil science, FAME profiles can reveal shifts in microbial communities due to different agricultural management practices. psu.eduoup.com In wastewater treatment, these biomarkers help in monitoring the complex communities of aerobic, anaerobic, and facultatively aerobic bacteria that are crucial for the treatment process. oup.comresearchgate.net The analysis of hydroxy FAs, after conversion to their methyl esters, is also a method used to trace airborne bacteria and their long-range atmospheric transport by examining environmental samples like fresh snow. copernicus.org

The table below illustrates the general classification of FAMEs as biomarkers for different bacterial respiratory types.

| FAME Type | Associated Bacterial Group(s) | Role as Biomarker |

| Saturated FAMEs | Aerobic bacteria | Indicator for aerobic systems oup.com |

| Hydroxy FAMEs | Aerobic bacteria , Facultatively aerobic bacteria, Gram-negative bacteria | Indicator for aerobic systems oup.com, Indicator for Gram-negative bacteria pjoes.compsu.edu |

| Unsaturated FAMEs | Anaerobic bacteria, Facultatively aerobic bacteria | Indicator for anaerobic systems oup.com |

| Branched FAMEs | Anaerobic bacteria, Facultatively aerobic bacteria, Gram-positive bacteria | Indicator for specific bacterial groups pjoes.comoup.com |

| Cyclopropane FAMEs | Facultatively aerobic bacteria, some Gram-negative strains | Indicator for specific bacterial groups pjoes.comoup.com |

Biotechnological and Research Applications

Enzymatic Biocatalysis and Biotransformation Studies

Enzymes, particularly lipases, are powerful tools in green chemistry for their ability to catalyze reactions with high specificity under mild conditions. mdpi.com Methyl 16-hydroxyhexadecanoate and its analogs serve as important substrates in these biocatalytic processes.

This compound is a substrate for lipase-mediated synthesis. For example, esterases from Pseudomonas fragi have been used to convert it into cyclohexadecanolide, a type of macrolide. collectionscanada.gc.ca

More extensive research has been conducted on the closely related monomer, methyl 10,16-dihydroxyhexadecanoate, which is derived from tomato cutin. researchgate.net This compound has been used to study oligomerization reactions (the formation of short polymers) catalyzed by several different lipases. researchgate.net In these studies, the methyl ester derivative was subjected to transesterification reactions using lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL). researchgate.net The reactions successfully produced linear polyesters without branching. researchgate.net The effectiveness of the reaction was found to be dependent on the solvent, with toluene (B28343) and acetonitrile (B52724) providing the best yields for the methyl ester monomer. researchgate.net Using CAL-B in toluene at 60°C, poly(methyl-10,16-DHHD) with a weight average molecular weight (Mw) of 982 Da was formed. researchgate.net These studies highlight the utility of hydroxy fatty acid methyl esters as substrates for enzymatic polymerization to create novel biomaterials. researchgate.netmdpi.com

Table 1: Lipase-Catalyzed Trans-esterification of Methyl 10,16-dihydroxyhexadecanoate

| Lipase | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polymer (Mw/Mn in Da) | Reference |

| Candida antarctica lipase B (CAL-B) | Toluene | 60 | 24 | 982 / 860 | researchgate.net |

| Pseudomonas cepacia lipase (PCL) | Toluene | 60 | 24 | Similar distribution to CAL-B | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Acetonitrile | 60 | 24 | Good yield | researchgate.net |

| Rhizomucor miehei lipase (RM) | Toluene | 60 | 24 | Lower yield compared to CAL-B | researchgate.net |

| Thermomyces lanuginosus lipase (TL) | Toluene | 60 | 24 | Lower yield compared to CAL-B | researchgate.net |

This table is based on data for the closely related compound Methyl 10,16-dihydroxyhexadecanoate as detailed in the cited research.

Mechanistic Studies in Cell Biology

Beyond materials science, fatty acid derivatives are crucial molecules in biology, acting as signaling molecules and interacting with cellular machinery.

This compound has been identified in scientific databases as a potential antagonist for the Melanocortin-4 Receptor (MC4R). nih.gov The MC4R is a G-protein-coupled receptor that plays a critical role in regulating energy homeostasis, food intake, and body weight. Antagonists of this receptor are valuable tools for studying its function and the signaling pathways it controls. While detailed mechanistic studies on this specific interaction are not extensively published in the primary literature reviewed, its identification as a potential MC4R antagonist suggests its utility as a chemical probe in neurobiology and metabolic research to investigate the intricate pathways governed by melanocortin signaling. nih.gov

Exploring Roles in Microbial Adaptation and Virulence

While research specifically detailing the role of this compound in microbial adaptation and virulence is limited, the broader context of fatty acid metabolism in microorganisms provides a framework for its potential involvement. Bacteria can utilize fatty acids as carbon and energy sources, and the modification of their own fatty acid composition is a key mechanism for adapting to environmental stresses such as temperature changes and toxic compounds.

Horizontal gene transfer, including the transfer of prophages, is a significant mechanism for bacteria to acquire new traits that can enhance their virulence and fitness in an inflamed gut environment. nih.gov For instance, some pathogenic E. coli strains can acquire genes that allow them to cleave mucin O-acetyl residues, giving them a growth advantage in mucosal niches. nih.gov Furthermore, pathogens like enterohemorrhagic E. coli (EHEC) can sense metabolites produced by commensal bacteria, such as fucose, and alter their gene expression to optimize growth and reduce competition. nih.gov The ability to metabolize specific host- or microbiota-derived compounds, which could include hydroxy fatty acids, can therefore be a crucial factor in the colonization and virulence of pathogenic bacteria.

Potential for Natural Product-Based Research

Identification of Bioactive Compounds from Plant and Microbial Sources

This compound has been identified as a constituent in a variety of natural sources, including plants and microorganisms. Its presence in these organisms suggests potential biological roles and makes it a subject of interest for natural product research.

Plant Sources:

This compound has been reported in the essential oils and extracts of several plant species. Gas chromatography-mass spectrometry (GC-MS) analysis has been a key technique for its identification.

Nyctanthes arbor-tristis (Night-flowering Jasmine): Leaf extracts of this plant, known for its traditional medicinal uses, have been found to contain this compound. newbioworld.org

Sophora tomentosa : The lipoidal matter from the leaves of this plant, belonging to the Fabaceae family, also contains this compound. ekb.eg

Geophila obvallata : Methanol (B129727) extracts of the leaves of this plant from the Rubiaceae family have shown the presence of this compound. semanticscholar.org

Phlomis olivieri : This compound has been identified in the essential oil of this plant from the Lamiaceae family. dergipark.org.tr

Salix sp. (Willow): this compound is a known component of suberin, a complex polyester (B1180765) found in the bark of willow. acs.org

Solanum lycopersicum (Tomato): While the major monomer in tomato cutin is 10,16-dihydroxy-hexadecanoic acid, 16-hydroxy-hexadecanoic acid is also present, and its methyl ester form would be this compound. mdpi.com

Pseudotsuga menziesii (Douglas fir): The presence of this compound has been reported in this coniferous tree species. nih.gov

Microbial Sources:

The compound has also been identified in bacteria, particularly endosymbiotic bacteria associated with insects.

Enterobacter avium : GC-MS analysis of the ethyl acetate (B1210297) fraction of a methanol extract from Enterobacter avium, an endosymbiotic bacterium of the pomegranate aphid, revealed the presence of this compound. nih.govmdpi.com

The identification of this compound from these diverse natural sources underscores its widespread distribution and provides a basis for further investigation into its biological activities.

Investigation of Structure-Activity Relationships for Various Biological Activities

The investigation of structure-activity relationships (SAR) for this compound and related compounds is crucial for understanding how their chemical structures correlate with their biological functions. While direct and extensive SAR studies on this compound are not widely documented, research on similar long-chain fatty acids and their derivatives provides valuable insights.

The biological activity of ω-hydroxy fatty acids can be influenced by the length of the carbon chain. For example, studies on the effects of ω-hydroxy fatty acids on human melanoma cells showed that ω-hydroxystearic acid (an 18-carbon chain) had stronger growth-inhibiting and cytotoxic activity compared to ω-hydroxypalmitic acid (a 16-carbon chain), although both were active. acs.org This suggests that even small variations in the alkyl chain length can significantly impact biological efficacy.

The presence and position of functional groups are also critical determinants of activity. For this compound, the terminal hydroxyl group and the methyl ester at the opposite end of the C16 chain are key features. The conversion of the carboxylic acid to a methyl ester, as in the case of this compound, can alter its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its biological activity.